![molecular formula C31H33ClN2O4 B12563435 (4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4'-bipiperidin]-1'-yl)(2-chlorophenyl)methanone CAS No. 203444-94-4](/img/structure/B12563435.png)
(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4'-bipiperidin]-1'-yl)(2-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone is a complex organic molecule featuring a benzodioxole moiety, a bipiperidine structure, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone typically involves multiple steps, starting with the preparation of the benzodioxole and bipiperidine intermediates. The reaction conditions often include:
Step 1: Formation of the benzodioxole intermediate through a condensation reaction involving catechol and formaldehyde.
Step 2: Synthesis of the bipiperidine intermediate via a cyclization reaction.
Step 3: Coupling of the benzodioxole and bipiperidine intermediates using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Step 4: Introduction of the chlorophenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone: undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichlorocobalt .
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) .
Uniqueness
(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone: is unique due to its combination of a benzodioxole moiety, bipiperidine structure, and chlorophenyl group, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
203444-94-4 |
|---|---|
Molecular Formula |
C31H33ClN2O4 |
Molecular Weight |
533.1 g/mol |
IUPAC Name |
[4-[4-[4-(1,3-benzodioxol-5-ylmethyl)phenoxy]piperidin-1-yl]piperidin-1-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C31H33ClN2O4/c32-28-4-2-1-3-27(28)31(35)34-15-11-24(12-16-34)33-17-13-26(14-18-33)38-25-8-5-22(6-9-25)19-23-7-10-29-30(20-23)37-21-36-29/h1-10,20,24,26H,11-19,21H2 |
InChI Key |
LEQHURQABPRGDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=C(C=C3)CC4=CC5=C(C=C4)OCO5)C(=O)C6=CC=CC=C6Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


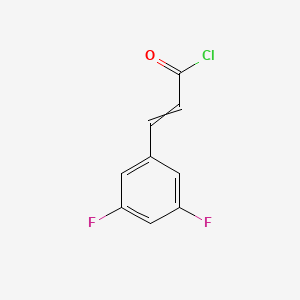
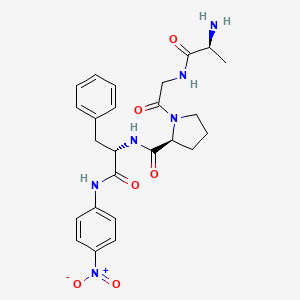

![3-[(4-Nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12563372.png)
![Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B12563387.png)

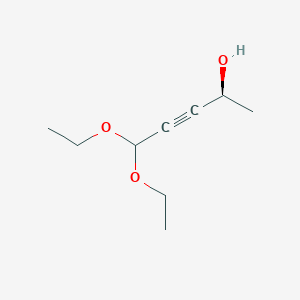

![4-[(Trifluoromethylsulfonylamino)methyl]benzenesulfonamide](/img/structure/B12563401.png)
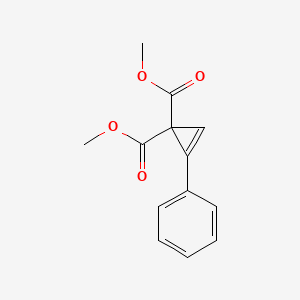

![1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]-](/img/structure/B12563419.png)
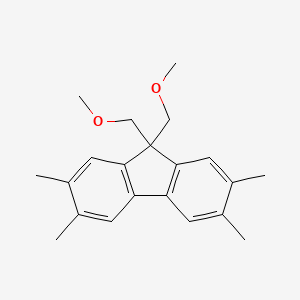
![N-[3-(4-Chlorophenyl)acryloyl]benzamide](/img/structure/B12563442.png)
